molecular formula C23H31N3O4S B11132279 4-{[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]carbonyl}-2-(3-methylbutyl)isoquinolin-1(2H)-one

4-{[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]carbonyl}-2-(3-methylbutyl)isoquinolin-1(2H)-one

Cat. No.: B11132279
M. Wt: 445.6 g/mol
InChI Key: FGNRURBJYPDWTC-UHFFFAOYSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the literature. researchers often employ custom synthetic approaches based on the functional groups present.
    • If you have access to specialized chemical databases or research articles, you might find more detailed information on its synthesis.
  • Chemical Reactions Analysis

    • The compound can undergo various chemical reactions:

        Oxidation: It may be oxidized under appropriate conditions.

        Reduction: Reduction reactions can modify its functional groups.

        Substitution: Substituents on the piperazine or isoquinoline rings can be replaced.

    • Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions.
    • Major products depend on the specific reaction conditions and starting materials.
  • Scientific Research Applications

      Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its unique structure. It may exhibit biological activity against specific targets.

      Biological Studies: Investigating its effects on cellular pathways, receptors, and enzymes.

      Industry: If scaled up, it could find applications in pharmaceuticals or materials science.

  • Mechanism of Action

    • Unfortunately, detailed information about its mechanism of action is scarce. researchers would study its interactions with biological targets (e.g., receptors, enzymes) to understand its effects.
  • Comparison with Similar Compounds

    • While direct comparisons are challenging without specific analogs, researchers would assess its uniqueness based on structural features, reactivity, and potential applications.

    Remember that this compound’s detailed characterization might require access to specialized scientific literature or databases

    Properties

    Molecular Formula

    C23H31N3O4S

    Molecular Weight

    445.6 g/mol

    IUPAC Name

    4-[4-(1,1-dioxothiolan-3-yl)piperazine-1-carbonyl]-2-(3-methylbutyl)isoquinolin-1-one

    InChI

    InChI=1S/C23H31N3O4S/c1-17(2)7-9-26-15-21(19-5-3-4-6-20(19)22(26)27)23(28)25-12-10-24(11-13-25)18-8-14-31(29,30)16-18/h3-6,15,17-18H,7-14,16H2,1-2H3

    InChI Key

    FGNRURBJYPDWTC-UHFFFAOYSA-N

    Canonical SMILES

    CC(C)CCN1C=C(C2=CC=CC=C2C1=O)C(=O)N3CCN(CC3)C4CCS(=O)(=O)C4

    Origin of Product

    United States

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